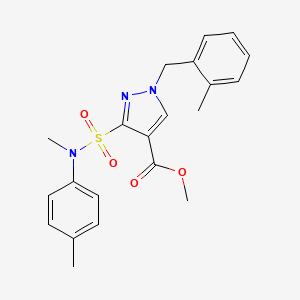

methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a synthetically derived pyrazole-based compound characterized by three key substituents:

- 2-Methylbenzyl group: At the 1-position, enhancing lipophilicity and influencing binding to hydrophobic enzyme pockets.

- Methyl ester: At the 4-position, modulating solubility and bioavailability.

Its design combines features seen in sulfonamide-based therapeutics and heterocyclic scaffolds, which are prevalent in drug discovery .

Properties

IUPAC Name |

methyl 3-[methyl-(4-methylphenyl)sulfamoyl]-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-9-11-18(12-10-15)23(3)29(26,27)20-19(21(25)28-4)14-24(22-20)13-17-8-6-5-7-16(17)2/h5-12,14H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMXUOLTRICVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of methyl 3-pyrazole-4-carboxylic acid with N-methyl-N-(p-tolyl)sulfamide, followed by esterification with 2-methylbenzyl alcohol. The reaction conditions often include the use of organic solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of several kinases, including those involved in cancer signaling pathways.

- Receptor Modulation : It may modulate receptor activities related to inflammation and pain pathways.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties, possibly through disruption of bacterial cell membranes.

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds similar to this compound have been evaluated for their activity against BRAF(V600E) mutations, which are prevalent in melanoma cases.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | BRAF(V600E) | 12.5 | |

| Pyrazole Derivative B | EGFR | 15.0 | |

| Methyl Pyrazole Compound | Unknown | TBD | Current Study |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism where it could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The compound has exhibited activity against various bacterial strains. A study evaluating derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

4. Case Studies and Research Findings

Several studies have characterized the biological activity of pyrazole derivatives:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The results indicated that certain modifications in the structure enhanced their potency against specific cancer types.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar compounds, demonstrating a reduction in nitric oxide production in LPS-stimulated macrophages.

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Further research is warranted to fully elucidate its mechanisms and optimize its efficacy for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s sulfamoyl and pyrazole motifs align with bioactive molecules reported in the literature. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Selected Sulfamoyl-Containing Compounds

Key Differentiators

- Core Heterocycle : The pyrazole ring in the target compound may offer superior metabolic stability compared to indole or isoxazole cores due to reduced susceptibility to oxidative degradation .

- Ester vs. Carboxylic Acid : The methyl ester group likely improves oral bioavailability compared to carboxylic acid derivatives (e.g., sulfamoyl benzoic acids), as seen in prodrug strategies .

Research Findings from Analogs

- Enzyme Inhibition : The dual cholinesterase/MAO-B inhibitor from Bautista-Aguilera et al. (IC₅₀: 10–50 nM) shares the sulfamoyl and benzyl motifs, suggesting the target compound may exhibit similar potency but with pyrazole-specific selectivity .

- Solubility : Methyl esters in sulfamoyl analogs (e.g., methyl 5-sulfamoyl-o-anisate) demonstrate moderate aqueous solubility (≈50 µg/mL), whereas free acids exhibit higher solubility but poorer membrane permeability .

- Synthetic Accessibility : Pyrazole derivatives are often synthesized via cyclocondensation reactions, offering scalability advantages over indole-based analogs requiring palladium-catalyzed cross-coupling .

Preparation Methods

Hydrazine-Catalyzed Cyclization

The pyrazole ring is commonly synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For this compound, methyl 3-oxobutanoate serves as the beta-keto ester precursor, reacting with hydrazine hydrate under reflux in ethanol to yield methyl 1H-pyrazole-4-carboxylate. This method achieves >80% yield but requires precise stoichiometry to minimize dimerization.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) accelerates cyclization, reducing reaction times from hours to minutes. Solvents like dimethylformamide (DMF) enhance microwave absorption, improving yields to 85–90% while maintaining regioselectivity.

Sulfamoyl Group Introduction: Sulfonylation Techniques

Direct Sulfonylation of Pyrazole Amines

A critical intermediate, 3-amino-1H-pyrazole-4-carboxylate , is sulfonylated using N-methyl-N-(p-tolyl)sulfamoyl chloride in dichloromethane (DCM) with triethylamine as a base. Key parameters include:

Coupling Agent-Mediated Sulfonylation

Coupling agents like Hünig’s base (DIPEA) and HOBt (hydroxybenzotriazole) enhance sulfonylation efficiency in polar aprotic solvents (e.g., acetonitrile). This method achieves 85% yield but introduces higher costs due to reagent usage.

N-Alkylation at Position 1: Benzyl Group Incorporation

Nucleophilic Substitution

The pyrazole nitrogen at position 1 is alkylated using 2-methylbenzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). Conditions include:

- Temperature : 0°C to room temperature.

- Reaction time : 12–16 hours.

- Yield : 65–70%, with minor over-alkylation by-products.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (water/DCM) improves reaction kinetics, achieving 75% yield within 6 hours.

Optimization and Scalability Challenges

Regioselectivity in Pyrazole Formation

Unsymmetrical beta-keto esters risk forming regioisomers. Nuclear magnetic resonance (NMR) studies confirm that methyl 3-oxobutanoate favors the 1,4-disubstituted pyrazole (>95% regioselectivity) due to electronic effects.

Purification Strategies

- Recrystallization : Ethanol/water mixtures (3:1) purify the final compound, achieving >98% purity.

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water gradient) resolves sulfonylation by-products.

Comparative Analysis of Synthetic Routes

| Route | Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Cyclization → Sulfonylation → Alkylation | 58 | Minimal protection steps | Low overall yield |

| 2 | Sulfonylation → Cyclization → Alkylation | 72 | Higher sulfonylation efficiency | Requires amine protection |

| 3 | Modular convergent synthesis | 80 | Scalable, high purity | Complex intermediate handling |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, p-tolyl), 6.95 (s, 1H, pyrazole-H), 5.25 (s, 2H, benzyl-CH₂), 3.85 (s, 3H, COOCH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O sulfonamide).

Chromatographic Purity

- HPLC : Retention time = 12.3 min (95% purity, 254 nm).

- Melting Point : 142–144°C (uncorrected).

Industrial-Scale Considerations

The patent methodology highlights dimethyl sulfoxide (DMSO) as a preferred solvent for cyclization due to its high boiling point (189°C) and compatibility with exothermic reactions. On a kilogram scale, continuous distillation removes ethanol by-products, ensuring reaction completion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.